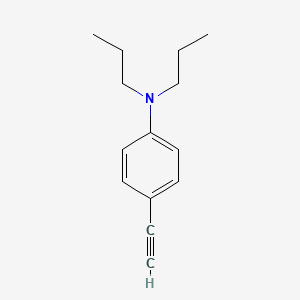

2,3-dimethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-dimethoxy-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Synthesis Techniques and Crystal Structures : Research on similar compounds involves the synthesis and crystallographic analysis of complex organic molecules. For instance, studies on derivatives of 2H-pyran-2-ones highlight the intricacies of Diels-Alder reactions, crystal packing stabilized by hydrogen bonding and π-π interactions, and regioselective and chemoselective reactions (Kranjc et al., 2011). These insights are crucial for designing synthetic routes for complex molecules, including those with a benzamide moiety.

Molecular Interactions and Stability : Studies on antipyrine-like derivatives demonstrate the role of intermolecular interactions in stabilizing crystal structures, through hydrogen bonding, C–H⋯π, and lone pair⋯π contacts. Such interactions are essential for understanding the solid-state properties and reactivity of organic compounds (Saeed et al., 2020).

Potential Applications in Material Science and Pharmacology

Supramolecular Chemistry : Research on multi-component molecular solids formed with tetrafluoroterephthalic acid and various aza compounds shows the importance of strong hydrogen bonds and weak intermolecular interactions in forming supramolecular structures (Wang et al., 2014). These principles could be applied to the design and synthesis of new materials with specific properties.

Antimicrobial Agents : The synthesis of new compounds with antimicrobial activity, such as derivatives of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide, indicates the potential pharmaceutical applications of complex organic molecules. The ability to synthesize compounds with targeted antimicrobial properties is crucial for developing new therapeutic agents (Aytemir et al., 2003).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. It is known that many bioactive aromatic compounds, including those with similar structures, can bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of the compound is currently unknown. Based on its structural similarity to other bioactive compounds, it is likely that it interacts with its targets in a way that induces changes in cellular processes .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, compounds with similar structures have been shown to possess diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially influence a wide range of biochemical pathways and their downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Given its potential biological activities, it could induce a variety of responses at the molecular and cellular levels .

properties

IUPAC Name |

2,3-dimethoxy-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O4/c1-23-16-8-5-7-15(17(16)24-2)18(22)20-13-10-19-21(11-13)12-14-6-3-4-9-25-14/h5,7-8,10-11,14H,3-4,6,9,12H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNFBJPXDZVVJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CN(N=C2)CC3CCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-6-benzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2841403.png)

![3-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2841406.png)

![N-{3-[2-(1H-benzimidazol-2-yl)ethyl]phenyl}-N'-(5-chloro-2-methoxyphenyl)urea](/img/structure/B2841407.png)

![1-[(3-Methylphenyl)methyl]benzimidazole](/img/structure/B2841410.png)

![3-[(2,6-dichlorophenyl)methoxy]-N-(2,4-difluorophenyl)thiophene-2-carboxamide](/img/structure/B2841415.png)

![[4-(5,6-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]acetonitrile](/img/structure/B2841419.png)

![9-(3,4-dimethylphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2841421.png)

![N-(2,4-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2841423.png)